molecular formula C11H14N4O2 B1195269 Histidylproline diketopiperazine CAS No. 4257-92-5

Histidylproline diketopiperazine

Cat. No.: B1195269
CAS No.: 4257-92-5
M. Wt: 234.25 g/mol
InChI Key: NAKUGCPAQTUSBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Histidylproline diketopiperazine can be synthesized through the cyclization of the dipeptide histidylproline. This process involves the formation of a six-membered ring containing two amide groups. The cyclization can be achieved under mild acidic or basic conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of enzymatic processes. Enzymes such as pyroglutamyl aminopeptidase can catalyze the conversion of thyrotropin-releasing hormone precursors to this compound. This method is preferred due to its efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions: Histidylproline diketopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Histidylproline diketopiperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of histidylproline diketopiperazine involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase and modulate the activity of α- and β-secretases, which are involved in the processing of amyloid precursor protein. Additionally, the compound exhibits antioxidant properties, reducing oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Histidylproline diketopiperazine is unique among cyclic dipeptides due to its specific biological activities and stability. Similar compounds include:

This compound stands out due to its neuroprotective and antioxidant properties, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKUGCPAQTUSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866301
Record name 3-[(1H-Imidazol-5-yl)methyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4257-92-5, 53109-32-3
Record name Hexahydro-3-(1H-imidazol-5-ylmethyl)pyrrolo[1,2-a]pyrazine-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4257-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1H-Imidazol-5-yl)methyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1H-imidazol-4-ylmethyl)-, (3S,8aS)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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